Superior Systemic Exposure of Active Metabolite (Rebamipide) Following Oral Administration of SA001
In a Phase 1 clinical trial (NCT02470286), oral administration of SA001 (rebamipide mofetil) resulted in significantly higher systemic exposure to the active metabolite rebamipide compared to an equivalent oral dose of conventional rebamipide (Bamedin®) [1]. The dose-adjusted area under the plasma concentration-time curve (AUClast) and maximum plasma concentration (Cmax) for rebamipide were markedly elevated, demonstrating the prodrug's enhanced oral absorption and conversion efficiency [1].
| Evidence Dimension | Systemic Exposure of Active Metabolite (Rebamipide) |
|---|---|
| Target Compound Data | At 240 mg dose: AUClast 2.20-fold higher, Cmax 5.45-fold higher vs conventional rebamipide. At 600 mg dose: AUClast 4.73-fold higher, Cmax 11.94-fold higher vs conventional rebamipide [1]. |
| Comparator Or Baseline | Conventional rebamipide (Bamedin®) at equivalent oral doses |
| Quantified Difference | AUClast increase of 2.20-fold (240 mg) and 4.73-fold (600 mg); Cmax increase of 5.45-fold (240 mg) and 11.94-fold (600 mg) [1]. |
| Conditions | Phase 1, single oral dose, healthy male volunteers, fasted state [1]. |
Why This Matters
This quantifies the prodrug's primary design objective: to overcome the 10% oral bioavailability barrier of conventional rebamipide, enabling systemic therapeutic concentrations for extra-gastrointestinal indications.
- [1] Bae, S.; Huh, K.Y.; Oh, J.; Yu, K.S.; Kim, A. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration. Pharmaceuticals 2023, 16, 132. View Source
